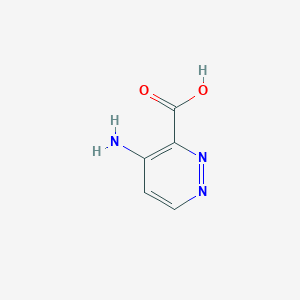

4-Aminopyridazine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLFGIFKHIUQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423312 | |

| Record name | 4-aminopyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20865-29-6 | |

| Record name | 4-Amino-3-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20865-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-aminopyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Aminopyridazine-3-carboxylic acid chemical properties

An In-Depth Technical Guide to 4-Aminopyridazine-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 20865-29-6) is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, featuring a pyridazine core substituted with vicinal amino and carboxylic acid groups, makes it a versatile and highly functionalized building block. The pyridazine ring, an electron-deficient diazine, combined with the electron-donating amino group and the electron-withdrawing carboxylic acid group, creates a unique electronic profile that dictates its reactivity and potential as a pharmacophore. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity profile, and its potential applications in research and drug development, tailored for scientists and professionals in the field.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its application in experimental settings. These properties dictate its solubility, stability, and suitability for various reaction conditions.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20865-29-6 | [1] |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Density | 1.533 g/cm³ | [1] |

| Boiling Point | 470.5 °C at 760 mmHg | [1] |

| Flash Point | 238.3 °C | [1] |

| Refractive Index | 1.663 | [1] |

| XLogP3 | 0.34 | [1] |

| PSA (Polar Surface Area) | 89.1 Ų | [1] |

The molecule's amphoteric nature, arising from the acidic carboxylic acid and the basic amino group, suggests pH-dependent solubility in aqueous media. The calculated XLogP3 value indicates moderate lipophilicity. For structural confirmation and purity assessment, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are indispensable.[2]

Synthesis and Characterization

While specific peer-reviewed synthetic procedures for this compound are not abundant in readily available literature, a robust synthesis can be proposed based on established reactions for analogous heterocyclic systems. A highly plausible route is the hydrolysis of the corresponding nitrile precursor, 4-Amino-3-cyanopyridazine.

Proposed Synthesis Workflow

The following diagram illustrates a logical and efficient pathway for the synthesis of the target compound.

Caption: Proposed synthesis and purification workflow.

Representative Synthesis Protocol: Hydrolysis of 4-Amino-3-cyanopyridazine

This protocol is a generalized procedure. Researchers should perform small-scale trials to optimize reaction times, temperatures, and concentrations.

Causality Behind Experimental Choices:

-

Choice of Hydrolysis: Nitrile hydrolysis is a classic and reliable method for converting nitriles to carboxylic acids.[3] Both acidic and basic conditions are effective, but base-catalyzed hydrolysis is often chosen to avoid protonation and potential deactivation of the amino group.

-

Workup and Purification: The amphoteric nature of the product allows for a straightforward acid/base workup. Adjusting the pH to the isoelectric point will cause the product to precipitate, providing an effective purification step. Recrystallization further removes impurities.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 equivalent of 4-Amino-3-cyanopyridazine in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. Ammonia gas will be evolved during this process, requiring adequate ventilation.

-

Cooling and Neutralization: Once the reaction is complete, cool the flask in an ice bath. Carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4.

-

Precipitation and Isolation: The product, this compound, will precipitate out of the solution at or near its isoelectric point. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove residual salts, followed by a wash with a small amount of cold ethanol. Dry the product under vacuum to yield the final compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, and LC-MS analysis.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three key components: the amino group, the carboxylic acid, and the pyridazine ring.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with alcohols under acidic catalysis), amidation (with amines using coupling agents like DCC or EDC), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).

-

Amino Group: As a nucleophilic aromatic amine, it can be acylated, alkylated, or undergo diazotization reactions, providing a handle for further diversification of the scaffold.

-

Pyridazine Ring: The pyridazine core is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, although the specific sites of reactivity are influenced by the existing substituents. The electron-donating amino group activates the ring, while the carboxyl group deactivates it.

Caption: Key reactive sites and potential transformations.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active molecules. Its isomers and related derivatives are known to be valuable intermediates in the synthesis of pharmaceuticals, particularly in areas like anti-inflammatory and antimicrobial agents.[4]

Role as a Scaffold: The primary value of this molecule in drug discovery lies in its function as a rigid, functionalized scaffold. The amino and carboxylic acid groups provide two distinct points for chemical modification, allowing for the systematic exploration of chemical space to optimize binding to biological targets.

The Carboxylic Acid Dilemma: In medicinal chemistry, a carboxylic acid is often a key pharmacophore element, capable of forming strong hydrogen bonds or salt bridges with protein targets. However, its ionizable nature can lead to poor cell membrane permeability and rapid metabolic clearance, limiting oral bioavailability and in vivo efficacy. This necessitates strategies to mask or replace the carboxylic acid.

Drug Discovery Workflow:

The diagram below outlines a typical workflow where a scaffold like this compound would be employed. The key step of "Lead Optimization" often involves bioisosteric replacement of the carboxylic acid group to improve pharmacokinetic properties.

Caption: A typical drug discovery workflow using a core scaffold.

Handling and Storage

For laboratory use, standard safety precautions should be followed.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid the formation of dust and aerosols.[1]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it separate from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound represents a valuable and versatile chemical entity for research and development. Its well-defined structure, combined with multiple functional groups, provides a robust platform for the synthesis of complex molecular architectures. While its direct biological applications are still an area for exploration, its utility as a core scaffold in medicinal chemistry is clear. The insights provided in this guide on its properties, synthesis, and reactivity are intended to empower researchers to effectively utilize this compound in their pursuit of novel pharmaceuticals and advanced materials.

References

- Google Patents. (n.d.). Process for preparing 4-amino-pyridazines.

- Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

- Ibrahim, M. A. A., Al-Refai, M., Al-Shannag, M., & Al-Ayed, A. S. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6529.

- Gatta, F., & Piaz, V. D. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100.

- Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(10), 6143-6152.

- Bielenica, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6537.

- Google Patents. (n.d.). The method of one-step synthesis aminopyridine and 4-aminopyridine.

Sources

An In-depth Technical Guide to the Synthesis of 4-Aminopyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a potential scaffold for the development of novel therapeutic agents. Its unique arrangement of a pyridazine core substituted with both an amino and a carboxylic acid group presents a valuable pharmacophore for designing molecules with specific biological targets. This guide provides a comprehensive overview of proposed synthetic pathways for this compound, drawing upon established chemical principles and analogous reactions in heterocyclic chemistry. While a definitive, standardized protocol is not yet prevalent in the literature, this document outlines logical and scientifically sound strategies to approach its synthesis, complete with mechanistic insights, detailed hypothetical protocols, and a discussion of the underlying chemical principles.

Introduction: The Significance of the this compound Scaffold

The pyridazine nucleus is a key structural motif in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities. The incorporation of an amino group and a carboxylic acid moiety at the 3 and 4 positions, respectively, imparts both hydrogen bond donor and acceptor capabilities, as well as the potential for ionic interactions. This unique combination makes this compound an attractive building block for combinatorial chemistry and drug discovery programs. The potential applications of this scaffold are hypothesized to span across oncology, infectious diseases, and neurodegenerative disorders, contingent on the further derivatization of the core structure.

Proposed Synthetic Pathways

Two primary retrosynthetic strategies are proposed for the synthesis of this compound. The first approach focuses on the late-stage introduction of the carboxylic acid function via the hydrolysis of a nitrile precursor. The second strategy explores the functionalization of a di-amino pyridazine derivative through a Sandmeyer-type reaction.

Pathway 1: Synthesis via Hydrolysis of a 4-Amino-3-cyanopyridazine Precursor

This pathway is centered around the synthesis of a key intermediate, 4-amino-3-cyanopyridazine, followed by its hydrolysis to the target carboxylic acid. The synthesis of substituted 2-amino-3-cyanopyridines is well-documented and often achieved through multi-component reactions.[1][2] A similar strategy can be envisioned for the corresponding pyridazine derivative.

Conceptual Workflow for Pathway 1

Caption: Proposed synthesis of this compound via a nitrile precursor.

2.1.1. Step 1: Synthesis of 4-Amino-3-cyanopyridazine (Hypothetical Protocol)

The synthesis of 2-amino-3-cyanopyridine derivatives often involves the condensation of a ketone, an aldehyde, malononitrile, and ammonium acetate.[1] By substituting hydrazine for ammonium acetate, it is plausible to direct the cyclization towards a pyridazine ring.

Experimental Protocol:

-

To a solution of malononitrile (1.0 eq) and a suitable dicarbonyl equivalent (e.g., glyoxal, 1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq).

-

The reaction mixture is then heated to reflux for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to yield 4-amino-3-cyanopyridazine.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common solvent for condensation reactions and is effective at dissolving the reactants while allowing for the precipitation of the product upon cooling.

-

Reactants: Malononitrile serves as the source of the cyano group and one of the ring carbons. Glyoxal is a hypothetical dicarbonyl source to form the pyridazine backbone with hydrazine. The amino group would be introduced from the malononitrile reactant.

-

Reaction Conditions: Refluxing provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

2.1.2. Step 2: Hydrolysis of 4-Amino-3-cyanopyridazine

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis and can be achieved under either acidic or basic conditions.[3][4]

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

4-Amino-3-cyanopyridazine (1.0 eq) is suspended in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

The mixture is heated to reflux for 8-12 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The pH of the solution is adjusted to isoelectric point of the product with a suitable base (e.g., aqueous sodium hydroxide), which should cause the precipitation of the crude this compound.

-

The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., water or an alcohol/water mixture) to afford the purified product.

Causality of Experimental Choices:

-

Reagents: Concentrated sulfuric acid acts as both a catalyst and a solvent, facilitating the protonation of the nitrile nitrogen and subsequent nucleophilic attack by water.

-

Work-up: Pouring the reaction mixture onto ice helps to control the exothermic neutralization process. Adjusting the pH to the isoelectric point minimizes the solubility of the amphoteric product, maximizing its precipitation.

| Parameter | Step 1: Synthesis of Precursor | Step 2: Hydrolysis |

| Key Reagents | Malononitrile, Glyoxal (hypothetical), Hydrazine | Sulfuric Acid, Water |

| Solvent | Ethanol | Water |

| Temperature | Reflux | Reflux |

| Reaction Time | 4-6 hours | 8-12 hours |

| Work-up | Filtration | Neutralization and Filtration |

Table 1: Summary of Reaction Conditions for Pathway 1.

Pathway 2: Synthesis via Sandmeyer Reaction of 3,4-Diaminopyridazine

This alternative pathway involves the synthesis of 3,4-diaminopyridazine, followed by a selective Sandmeyer reaction to convert one of the amino groups into a carboxylic acid or a precursor group like a nitrile. The synthesis of 3,4-diaminopyridine is a known process, typically involving the reduction of a corresponding nitro-amino pyridine.[5][6] A similar approach can be postulated for the pyridazine analogue.

Conceptual Workflow for Pathway 2

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

2.2.1. Step 1: Synthesis of 3,4-Diaminopyridazine (Hypothetical Protocol)

-

A solution of 3-amino-4-nitropyridazine (a hypothetical precursor) in methanol is placed in a hydrogenation vessel.

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3,4-diaminopyridazine.

2.2.2. Step 2 & 3: Selective Sandmeyer Reaction and Hydrolysis

The Sandmeyer reaction allows for the conversion of a primary aromatic amine to a variety of functional groups via a diazonium salt intermediate.[7][8] The selectivity of the diazotization of one amino group in the presence of another is a significant challenge and would likely depend on subtle differences in their basicity and steric environment.

Experimental Protocol:

-

3,4-Diaminopyridazine (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid at 0-5 °C.

-

A solution of sodium nitrite (1.0 eq) in water is added dropwise while maintaining the temperature below 5 °C.

-

This solution of the in situ generated diazonium salt is then added to a solution of copper(I) cyanide (CuCN) to facilitate the Sandmeyer reaction, yielding 4-amino-3-cyanopyridazine.

-

The resulting 4-amino-3-cyanopyridazine can then be hydrolyzed to the final product as described in Pathway 1.

Causality of Experimental Choices:

-

Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures, hence the need for cooling during their formation and reaction.

-

Copper(I) Cyanide: CuCN is the classic reagent for introducing a cyano group in a Sandmeyer reaction.

-

Selectivity: The selective reaction at the 3-position over the 4-position is not guaranteed and would require empirical optimization. It is possible that the amino group at the 3-position is more basic and therefore preferentially diazotized.

Purification and Characterization

The final product, this compound, would be purified by recrystallization. Characterization would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure and the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Directions

This guide has outlined two plausible and scientifically grounded synthetic pathways for this compound. While Pathway 1, proceeding through a 4-amino-3-cyanopyridazine intermediate, appears to be the more straightforward approach based on analogies to pyridine chemistry, Pathway 2 offers an alternative strategy contingent on the selective functionalization of a diaminopyridazine precursor.

Further research is required to optimize the reaction conditions for each step and to fully characterize the intermediates and the final product. The successful synthesis of this compound will provide a valuable tool for medicinal chemists and contribute to the development of new therapeutic agents. The exploration of one-pot multicomponent reactions to directly assemble the target molecule from simple precursors could also be a fruitful area for future investigation.

References

- Campbell, J. B., et al. (1986). New methods for preparing 2,3- and 3,4-diaminopyridines. Journal of Heterocyclic Chemistry, 23(3), 669-72.

- CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google P

- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4, 98-107.

- Diazotization is a chemical reaction that involves the conversion of - askIITians.

- Diazotis

- The coupling capacity of diazotized n-substituted aminopyridines – a quantum mechanical approach - Revue Roumaine de Chimie.

- 1.4.

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.

- US3542822A - Hydrolysis of nitriles to carboxylic acids - Google P

- Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal.

- Sandmeyer reaction - L.S.College, Muzaffarpur.

- Sandmeyer Reaction Mechanism - BYJU'S.

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar.

- Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties - SciSpace.

- Synthesis of cyanoaminopyridyl enaminoates for their fluorescent “turn off” response towards Fe( iii ) ions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ01359J.

- Synthesis, Kinetics and a Full Mechanistic Investigation of Four-Component Reaction for Preparation of 2-Amino-3-Cyanopyridine Derivatives in the Presence of Green C

- CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google P

- Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed.

- CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google P

- 3,4-Diaminopyridine for synthesis 54-96-6 - Sigma-Aldrich.

- 3,4-Diaminopyridine-2,5-dicarbonitrile - MDPI.

- Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile 2.

- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communic

- Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and...

- Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions | Request PDF - ResearchG

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 5. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

- 7. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]

- 8. oaji.net [oaji.net]

4-Aminopyridazine-3-carboxylic acid structural analogs

An In-Depth Technical Guide to 4-Aminopyridazine-3-carboxylic Acid Structural Analogs for Drug Discovery Professionals

Abstract

The pyridazine heterocycle is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties and versatile synthetic handles.[1][2][3] This guide focuses on the this compound scaffold, a privileged core structure for developing novel therapeutics. We will dissect the synthetic strategies for generating diverse analog libraries, explore the nuanced structure-activity relationships (SAR) that govern biological efficacy, and survey the key therapeutic targets, from kinase pathways in oncology to receptors in neuroscience. This document serves as a technical resource for researchers and drug development professionals, providing not only foundational knowledge but also actionable experimental protocols and field-proven insights to accelerate discovery programs based on this promising scaffold.

The this compound Scaffold: A Privileged Structure

The strategic importance of the this compound core lies in the combination of the pyridazine ring's inherent characteristics and the specific functionalities at the 3 and 4 positions.

The Pyridazine Heterocycle in Medicinal Chemistry

Pyridazine and its derivatives are integral to numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The two adjacent nitrogen atoms in the pyridazine ring create a distinct dipole moment and act as robust hydrogen bond acceptors, which can be pivotal for molecular recognition at a biological target.[3] This arrangement also influences the molecule's overall physicochemical properties, such as polarity and metabolic stability, often reducing interactions with off-targets like the hERG potassium channel.[3] The FDA's approval of pyridazine-containing drugs like the TYK2 inhibitor deucravacitinib underscores the clinical viability of this heterocycle.[3]

Core Structural Features and Rationale for Use

The this compound scaffold offers three primary points for diversification, making it an ideal starting point for library synthesis:

-

The 4-Amino Group: This primary amine is a key hydrogen bond donor and a reactive handle for introducing a vast array of substituents via acylation, alkylation, or sulfonylation to explore the surrounding binding pocket.

-

The 3-Carboxylic Acid Group: This moiety is a strong hydrogen bond acceptor and can engage in ionic interactions. It is readily converted into amides, esters, or other bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.

-

The Pyridazine Ring: The ring itself can be substituted at other positions (e.g., position 6) to introduce groups that can modulate electronic properties, improve solubility, or provide additional vectors for target engagement.

This trifecta of modifiable points allows for fine-tuning of a molecule's properties to achieve the desired therapeutic profile.

Synthetic Strategies for Analog Development

The generation of a diverse chemical library around the this compound core is fundamental to any drug discovery campaign. The general workflow involves synthesizing or procuring the core scaffold and then employing robust chemical reactions to introduce diversity at the key functional groups.

Caption: General workflow for analog synthesis and optimization.

Derivatization of the 3-Carboxylic Acid Moiety

The most common modification of the carboxylic acid is its conversion to a diverse panel of amides. This transformation is highly reliable and allows for the exploration of a wide range of chemical space. The causality behind this choice is twofold: it neutralizes the charge of the carboxylic acid, which can improve cell permeability, and the introduced R-group can form new, beneficial interactions within the target's binding site.

A standard and effective method involves the use of a coupling agent like 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid for subsequent reaction with a primary or secondary amine.[4]

Modification of the 4-Amino Group

The 4-amino group is readily acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine.[5] This modification allows for the introduction of various functionalities that can probe different regions of a protein's active site. The choice of acylating agent is critical for modulating the electronic and steric properties of the final compound.

Structure-Activity Relationships (SAR)

SAR studies are crucial for rationally designing more potent and selective analogs. By systematically modifying the scaffold and assessing the impact on biological activity, a clear picture of the required pharmacophore emerges.

Caption: Key relationships in SAR for the pyridazine scaffold.

Key Principles from Analog Studies

Studies on related aminopyridazine structures have yielded several guiding principles for optimization:

-

Substitution at Position 6: For GABA-A antagonists, the introduction of an aromatic π-system at the 6-position of the pyridazine ring was found to produce the highest potency.[6] This suggests that this position extends into a pocket that favorably accommodates aromatic groups.

-

Nature of the Carboxylic Acid Bioisostere: In the development of STAT3 inhibitors, the precise geometry of the carboxylic acid replacement was critical. Isosteric replacement of a 4-substituted benzoic acid with a 3-substituted phenylacetic acid led to a remarkable decrease in activity, highlighting the spatial importance of this group for target engagement.[7]

-

Introduction of Polar Groups: To address solubility issues in antiplasmodial imidazopyridazines, the introduction of polar, water-solubilizing groups was a successful strategy.[8] While this can sometimes compromise potency, a balance must be struck to achieve a suitable overall profile.

| Structural Modification | Target/Assay | Observed Effect on Activity | Causality / Rationale | Reference |

| Aromatic group at C6-position | GABA-A Receptor Binding | Increased antagonist potency | Fills a hydrophobic pocket, likely engaging in π-stacking interactions. | [6] |

| Basic side chains | Antiplasmodial / hERG | Retained sub-micromolar potency but increased hERG activity | Basic amines can interact with key acidic residues in both the target and off-target channels. | [8] |

| Proline linker vs. Alanine linker | STAT3 DNA-Binding | (R)-Proline analog showed 3-fold improvement in potency | The constrained ring system of proline likely pre-organizes the molecule into a more favorable conformation for binding. | [7] |

| 4-Ureido substitution | FABP4 Inhibition | Resulted in potent FABP4 inhibitors | The ureido moiety can act as a strong hydrogen bond donor/acceptor, forming key interactions in the active site. | [9] |

Biological Targets and Therapeutic Applications

Analogs of this compound have been investigated across multiple therapeutic areas, demonstrating the scaffold's versatility.

Targeting Kinase Pathways in Oncology

The pyridazine scaffold is a key component of inhibitors targeting various kinases. By hybridizing the pyridazine core with moieties known to interact with specific kinases, novel and potent anticancer agents have been designed. For instance, derivatives have been developed to target the JNK1 pathway, which is implicated in cell proliferation and survival.

Caption: Simplified JNK1 signaling pathway and point of intervention.

Additionally, the related 4-ureido pyridazin-3(2H)-one scaffold has yielded potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target of interest for metabolic diseases and cancer.[9]

Applications in Neuroscience: GABA-A Receptor Antagonism

A significant body of research has focused on aminopyridazine derivatives of gamma-aminobutyric acid (GABA) as selective GABA-A receptor antagonists.[6] These compounds have been instrumental in probing the structure and function of the GABA-A receptor, a critical inhibitory neurotransmitter receptor in the central nervous system. The research demonstrated that linking a butyric acid moiety to the N(2) position of a 3-aminopyridazine core produces compounds with potent GABA-antagonistic properties.[6]

Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of novel this compound analogs.

Protocol: Synthesis of a N-Substituted 4-Aminopyridazine-3-carboxamide Analog

This protocol is adapted from general procedures for amide formation using CDI, a reliable method for generating amide libraries.[4]

Objective: To synthesize a representative N-benzyl-4-aminopyridazine-3-carboxamide.

Materials:

-

This compound (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.3 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Benzylamine (1.5 eq)

-

Microwave reactor vials

-

Standard workup and purification supplies (water, ethyl acetate, brine, MgSO₄, silica gel)

Procedure:

-

To a microwave reactor vial, add this compound (1.0 eq) and anhydrous DMSO.

-

Add CDI (1.3 eq) to the suspension. Stir at room temperature.

-

Causality Check: The reaction will bubble as CO₂ gas evolves, indicating the formation of the activated acyl-imidazole intermediate. Allow the bubbling to cease completely (approx. 10-15 minutes). This ensures complete activation before adding the amine.

-

Add the desired amine (e.g., benzylamine, 1.5 eq) to the reaction mixture.

-

Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes. The elevated temperature is necessary to drive the reaction with the moderately nucleophilic amine.

-

Work-up: After cooling, pour the reaction mixture into water. An off-white precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol: In Vitro Cell Viability Assay (MTT)

This protocol assesses the cytotoxic or anti-proliferative effect of synthesized analogs on cancer cell lines.[10][11]

Objective: To determine the IC₅₀ value of a test compound against a human cancer cell line (e.g., MCF-7).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO (stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Multichannel pipette and plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Causality Check: During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold remains a highly attractive and versatile starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse analog libraries, while its inherent chemical properties provide a solid foundation for achieving favorable drug-like characteristics. Future efforts will likely focus on applying novel synthetic methodologies to access previously unexplored chemical space, employing computational methods to guide analog design more efficiently, and exploring new biological targets for which this scaffold is well-suited. The continued success of pyridazine-containing drugs in the clinic provides strong validation for sustained research and development efforts centered on this valuable heterocyclic core.

References

- Nishiwaki, N., Nishimoto, T., Tamura, M., & Ariga, M. (2006). Synthesis of N-Modified 4-Aminopyridine-3-carboxylates by Ring Transformation. Synlett, 2006(01), 0001–0003. [Link]

- Wojtunik-Kulesza, K., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules. [Link]

- Chem-Impex International. 6-Amino-pyridazine-3-carboxylic acid. [Link]

- Hangzhou Molbase Biotechnology Co., Ltd. The Role of Pyridazine-4-carboxylic Acid in Modern Drug Discovery. [Link]

- El-Gohary, N. S., & Shaaban, M. R. (2016). Pyridazines and their Benzo Derivatives.

- Fallacara, A. L., et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. [Link]

- Parrish, J. P., & Melander, R. J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

- Heaulme, M., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry. [Link]

- Zarghi, A., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules. [Link]

- Lin, L., et al. (2016). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Gucka, M., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

- Singh, K., et al. (2016). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. RSC Advances. [Link]

- Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B. [Link]

- Deák, A., et al. (1998). Synthesis of[1][13][14]triazolo[4,3-b]pyridazine-3-carboxylic acids.

- Li, Y., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]

- El-Adl, K., et al. (2022).

- Al-Warhi, T., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition [mdpi.com]

- 10. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Emergence of a Versatile Heterocycle: A Technical Guide to 4-Aminopyridazine-3-carboxylic Acid

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminopyridazine Scaffold

Synthetic Pathways: A Proposed Retrosynthetic Analysis

The synthesis of substituted pyridazines often involves the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing pyridazine core. A logical and efficient approach to 4-aminopyridazine-3-carboxylic acid can be envisioned through a multi-step synthesis starting from readily available materials. One plausible strategy involves the Hofmann rearrangement of a suitable dicarboxamide precursor, a classic reaction for the conversion of amides to amines with one fewer carbon atom.

A Technical Guide to the Theoretical Properties of 4-Aminopyridazine-3-carboxylic acid: A Computational Chemistry Perspective

Abstract

This technical guide provides a comprehensive framework for the theoretical characterization of 4-aminopyridazine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Given the limited experimental data on this specific molecule, this document outlines a robust, first-principles computational workflow to predict its structural, electronic, and physicochemical properties. By leveraging Density Functional Theory (DFT), we detail the methodologies for geometry optimization, electronic structure analysis—including frontier molecular orbitals and electrostatic potential—and the prediction of key drug-like properties such as pKa and logP. The insights derived from these theoretical calculations are crucial for researchers, scientists, and drug development professionals, offering a rational basis for designing future experimental studies and exploring the molecule's potential as a pharmacophore or a versatile building block in novel therapeutic agents.

Introduction: Rationale for Theoretical Investigation

In modern drug discovery, the integration of computational chemistry is indispensable for accelerating the identification and optimization of lead compounds.[1] The molecule this compound is built upon a pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms. This core structure is recognized as a "privileged structure" in medicinal chemistry due to its unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[2]

-

The Pyridazine Scaffold: The pyridazine nucleus imparts several advantageous features. The two nitrogen atoms increase polarity and potential aqueous solubility compared to carbocyclic analogues.[2] Furthermore, the nitrogen lone pairs act as hydrogen bond acceptors, enabling strong interactions with biological targets like protein kinases, which are pivotal in oncology and inflammation research.[2][3]

-

Significance of Substituents: The molecule is further functionalized with an amino (-NH₂) group and a carboxylic acid (-COOH) group. These are classic bioisosteres—substituents that can be interchanged to modulate a molecule's properties while retaining its biological activity.[4][5] The amino group is a common hydrogen bond donor and can be crucial for receptor binding, while the carboxylic acid group influences solubility and can serve as a key interaction point with target proteins. The strategic placement of these groups on the electron-deficient pyridazine ring is expected to significantly influence the molecule's electronic distribution and reactivity.

Given its structural motifs, this compound holds promise as a scaffold for developing novel therapeutics.[6][7] A thorough theoretical investigation provides a foundational understanding of its intrinsic properties, guiding its synthetic exploration and application in drug design campaigns.[8]

Methodologies for Theoretical Characterization

To elucidate the properties of this compound, a validated computational workflow is essential. This workflow, grounded in quantum mechanics, allows for the prediction of molecular properties with a high degree of accuracy.[9][10]

In Silico Molecular Modeling: Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization using Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance between computational cost and accuracy for organic molecules.[11][12][13]

Protocol: DFT Geometry Optimization

-

Initial Structure Generation: A 2D sketch of this compound is created and converted into an initial 3D structure using molecular modeling software (e.g., Avogadro, GaussView).

-

Selection of Theory and Basis Set: The calculation is set up using the B3LYP functional combined with the 6-31G(d) basis set.

-

Causality: B3LYP is a hybrid functional that effectively incorporates electron correlation, crucial for accurately describing molecular structures and energies.[1] The 6-31G(d) basis set, a Pople-style split-valence basis set, provides a flexible description of electron distribution and includes d-type polarization functions on heavy atoms, which are necessary for accurately modeling the geometry of heterocyclic systems.[14][15][16][17]

-

-

Optimization Run: The geometry optimization calculation is performed in the gas phase. The software iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

-

Frequency Analysis: A subsequent frequency calculation is performed on the optimized geometry.

-

Trustworthiness: The absence of imaginary frequencies confirms that the obtained structure is a true energy minimum and not a transition state.[1]

-

Quantum Chemical Calculations: Electronic Properties

With the optimized geometry, a series of single-point energy calculations are performed to determine the molecule's electronic properties. These properties are fundamental to understanding its chemical reactivity and potential intermolecular interactions.[18][19]

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity.[20] The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[21] The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[22][23]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's electron density surface.[24] It is a powerful tool for identifying sites susceptible to electrophilic and nucleophilic attack.[25][26]

-

Interpretation: Red-colored regions indicate negative electrostatic potential (electron-rich areas, e.g., around the nitrogen and oxygen atoms) and are likely sites for electrophilic attack or hydrogen bond acceptance. Blue-colored regions indicate positive potential (electron-poor areas, e.g., around the amino and carboxylic acid hydrogens) and are susceptible to nucleophilic attack or hydrogen bond donation.[27][28]

-

Prediction of Physicochemical Properties

Computational models can accurately predict key physicochemical properties that are vital for drug development, such as acid dissociation constants (pKa) and lipophilicity (logP).

-

pKa Prediction: The pKa values for the acidic (carboxylic acid) and basic (amino group and ring nitrogens) centers are critical for understanding the molecule's ionization state at physiological pH. This can be predicted using quantum mechanical methods combined with solvation models or through specialized QSPR models trained on large datasets of heterocyclic compounds.[29][30][31][32]

-

logP Prediction: The partition coefficient (logP) is a measure of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.[33] LogP can be calculated using fragment-based methods, where the value is the sum of contributions from the molecule's constituent parts, or atom-based methods.[34][35][36][37]

Workflow for Theoretical Property Prediction

Caption: Computational workflow for theoretical characterization.

Analysis of Predicted Molecular Properties

The methodologies described in Section 2.0 would yield a comprehensive dataset of the theoretical properties of this compound. The following tables present hypothetical but scientifically grounded predictions based on the known effects of the constituent functional groups and the pyridazine core.

Predicted Electronic Structure and Reactivity Descriptors

These parameters provide insight into the molecule's kinetic stability and reactive sites. The calculations are assumed to be performed at the B3LYP/6-31G(d) level of theory.[1]

| Parameter | Predicted Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Indicates electron-donating capability. The value suggests it is a moderate electron donor. |

| LUMO Energy | -1.2 | eV | Indicates electron-accepting capability. The negative value points to a favorable electron affinity. |

| HOMO-LUMO Gap | 5.3 | eV | A relatively large gap suggests good kinetic stability under normal conditions.[22][23] |

| Dipole Moment | 3.5 | Debye | The significant dipole moment indicates a polar molecule, which is consistent with its structure. |

Molecular Electrostatic Potential (MEP) Map Interpretation

Caption: Predicted MEP map of the molecule.

The MEP map would likely show the most negative potential (red) localized around the carboxylic acid oxygens and the pyridazine ring nitrogens, identifying them as primary sites for hydrogen bonding and interaction with electrophiles. The most positive potential (blue) would be concentrated on the hydrogens of the amino and carboxylic acid groups, marking them as key hydrogen bond donor sites.[24]

Predicted Physicochemical Profile

These properties are crucial for assessing the molecule's drug-like characteristics, particularly its behavior in a biological environment.

| Property | Predicted Value | Method | Significance for Drug Development |

| pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | QSPR/DFT with Solvation Model | Indicates the -COOH group will be deprotonated (anionic) at physiological pH (7.4), enhancing solubility.[38] |

| pKa₂ (Amino Group) | ~2.5 - 3.5 | QSPR/DFT with Solvation Model | Suggests the -NH₂ group will be predominantly neutral at physiological pH. |

| pKa₃ (Ring Nitrogens) | ~1.0 - 2.0 | QSPR/DFT with Solvation Model | The pyridazine nitrogens are weakly basic and will be largely unprotonated. |

| logP | ~0.5 - 1.5 | Fragment-based (e.g., cLogP) | A low positive value suggests balanced solubility and lipophilicity, favorable for oral bioavailability.[33] |

Implications for Drug Discovery and Development

The theoretical properties of this compound provide a powerful rationale for its inclusion in drug discovery programs.

-

Pharmacophoric Features: The molecule presents a rich set of pharmacophoric features: hydrogen bond donors (-NH₂, -COOH), hydrogen bond acceptors (ring nitrogens, C=O), and an aromatic ring capable of π-π stacking. The predicted MEP map can directly guide molecular docking studies by highlighting the regions most likely to interact with a protein's active site.[1]

-

Scaffold for Bioisosteric Replacement: This molecule is an excellent starting point for chemical modification. Bioisosteric replacement strategies can be employed to fine-tune its properties.[4][39][40][41] For example, the carboxylic acid could be replaced with a tetrazole to potentially improve metabolic stability and bioavailability, a common strategy in drug design.[4]

-

ADME/Tox Profile: The predicted pKa and logP values suggest that the molecule possesses a favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile. Its predicted kinetic stability (from the HOMO-LUMO gap) implies it is unlikely to be overtly reactive, which is a desirable trait for a drug candidate.

Conclusion

This guide has established a comprehensive theoretical framework for characterizing this compound using state-of-the-art computational chemistry techniques. The predicted electronic and physicochemical properties—derived from a robust DFT-based workflow—portray a molecule with high potential for medicinal chemistry applications. Its structural features, including a privileged pyridazine core and key functional groups, combined with a favorable predicted profile for stability and solubility, mark it as a compelling candidate for further investigation. The theoretical data presented herein serve as a critical foundation for guiding future synthesis, experimental validation, and its ultimate application as a versatile scaffold in the rational design of next-generation therapeutic agents.

References

- Chemaxon.

- Wikipedia. Density functional theory. [Link]

- Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

- Adejumo, et al. (2015). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug discovery today. [Link]

- Rowan Scientific. Quantum Chemistry in Drug Discovery. [Link]

- Research and Reviews.

- Computational Chemistry from Laptop to HPC. Density functional theory. [Link]

- Synopsys. What is Density Functional Theory and How Does It Work?. [Link]

- Fiveable. Density Functional Theory (DFT)

- SpiroChem.

- Chemistry Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

- Montanari, C. A., & Bolzani, V. D. S. (2014). Bioisosteric Replacements in Drug Design. Bentham Science Publishers. [Link]

- MDPI. (2024).

- J-STAR Research.

- ProtoQSAR. Computational methods for predicting properties. [Link]

- ChemCopilot. (2025). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. [Link]

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. RSC Drug Discovery Series. [Link]

- Hep Journals. (2021).

- Wikipedia. Basis set (chemistry). [Link]

- Wikipedia. HOMO and LUMO. [Link]

- MDPI. (2022).

- Chemistry LibreTexts. (2023).

- ACD/Labs. LogP—Making Sense of the Value. [Link]

- Slideshare.

- SAR Publication. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

- Wavefunction, Inc. Basis Set FAQ. [Link]

- Molecular Modeling Basics. (2015). A brief introduction to basis sets. [Link]

- ResearchGate. (2000). Classification of Log P calculation methods according to Mannhold. [Link]

- Scirp.org. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]

- Molecular Electrost

- ResearchGate. (2018).

- Journal of Chemical Theory and Computation. (2023). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. [Link]

- Avogadro. (2022).

- PMC - NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

- Wolfram Demonstrations Project. Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. [Link]

- arXiv. (2024).

- logP and logD calcul

- ResearchGate. (2025). Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. [Link]

- Chemistry LibreTexts. (2023). 11.2: Gaussian Basis Sets. [Link]

- ResearchGate. HOMO, LUMO, gap, hardness, and softness of all compounds. [Link]

- Basis Sets Used in Molecular Orbital Calcul

- The University of Manchester. (2013).

- Reddit. (2024). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. [Link]

- Prediction of Molecular Structures and Properties by Using Quantum Technology. [Link]

- Oxford Academic. (2024). a message-passing neural network with retention mechanism for pKa prediction.

- Rupp, M. Predicting the pKa of Small Molecules. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridazine and its derivatives | PPTX [slideshare.net]

- 4. ctppc.org [ctppc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sarpublication.com [sarpublication.com]

- 7. scirp.org [scirp.org]

- 8. rroij.com [rroij.com]

- 9. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 11. Density functional theory - Wikipedia [en.wikipedia.org]

- 12. Density functional theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 13. fiveable.me [fiveable.me]

- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 15. Molecular Modeling Basics: A brief introduction to basis sets [molecularmodelingbasics.blogspot.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 18. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 19. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

- 20. ossila.com [ossila.com]

- 21. researchgate.net [researchgate.net]

- 22. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. MEP [cup.uni-muenchen.de]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

- 27. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 28. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. research.manchester.ac.uk [research.manchester.ac.uk]

- 31. reddit.com [reddit.com]

- 32. academic.oup.com [academic.oup.com]

- 33. acdlabs.com [acdlabs.com]

- 34. docs.chemaxon.com [docs.chemaxon.com]

- 35. researchgate.net [researchgate.net]

- 36. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 37. uwosh.edu [uwosh.edu]

- 38. mrupp.info [mrupp.info]

- 39. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 40. benthamdirect.com [benthamdirect.com]

- 41. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-Aminopyridazine-3-carboxylic Acid

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Aminopyridazine-3-carboxylic acid (CAS No: 20865-29-6), a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyridazine, its unique electronic and structural characteristics make it a valuable scaffold for designing novel therapeutic agents. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.

This document moves beyond a simple recitation of data. It is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of why the spectra appear as they do, linking theoretical principles to practical, field-proven insights. Every analytical step is presented as part of a self-validating system, ensuring a high degree of confidence in structural elucidation.

Molecular Structure and Spectroscopic Implications

This compound possesses a compact, yet functionally rich, structure. The core is a pyridazine ring, an aromatic diazine, substituted with an electron-donating amino (-NH₂) group and an electron-withdrawing carboxylic acid (-COOH) group. This specific arrangement dictates the molecule's chemical reactivity and gives rise to a distinct and predictable spectroscopic fingerprint.

Key Structural Features for Spectroscopic Analysis:

-

Pyridazine Ring: The aromatic system with two adjacent nitrogen atoms creates a unique electronic environment, influencing the chemical shifts of ring protons and carbons. It provides characteristic C=C and C=N stretching vibrations in the infrared spectrum.

-

Carboxylic Acid Group (-COOH): This group is a powerful diagnostic tool. Its acidic proton is highly deshielded in ¹H NMR, and its carbonyl carbon has a characteristic downfield shift in ¹³C NMR. In IR spectroscopy, it produces a very broad O-H stretch and an intense C=O stretch.[1][2][3]

-

Amino Group (-NH₂): The two protons of the primary amine give rise to a distinct signal in ¹H NMR and characteristic N-H stretching bands in IR spectroscopy.[4]

The interplay of these functional groups, particularly the electronic push-pull effect between the amino and carboxylic acid groups across the pyridazine ring, is critical for a complete spectral interpretation.

Analytical Workflow: A Multi-Technique Approach

Confirming the structure of a molecule like this compound requires a synergistic approach, where the strengths of one technique compensate for the ambiguities of another. The logical workflow below ensures comprehensive characterization.

Caption: General workflow for spectroscopic structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to one another.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and acidic. Its signal is typically broad due to hydrogen bonding and chemical exchange.[2][3] Using a protic solvent like DMSO-d₆ is crucial to observe this exchangeable proton. |

| ~8.5 - 8.7 | Doublet | 1H | H-6 | This proton is adjacent to a ring nitrogen and is deshielded. It will be coupled to H-5, appearing as a doublet. |

| ~7.8 - 8.0 | Doublet | 1H | H-5 | This proton is coupled to H-6 and will appear as a doublet. Its chemical shift is influenced by the adjacent amino group. |

| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ | The protons of the amino group are exchangeable and often appear as a broad signal. Their chemical shift can vary depending on concentration and temperature. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable protons of the -COOH and -NH₂ groups.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is sufficient.

-

Validation: The presence of four distinct signals with the correct integration (1:1:1:2) and predicted multiplicities would provide strong evidence for the proposed structure. Adding a drop of D₂O would cause the -COOH and -NH₂ signals to disappear due to proton-deuterium exchange, confirming their assignment.[2][3]

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

|---|---|---|

| ~165 - 170 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield, making it a key diagnostic peak.[2][3] |

| ~150 - 160 | C-4 (C-NH₂) | The carbon atom directly attached to the electron-donating amino group is typically shielded relative to other aromatic carbons but deshielded by its position in the heterocyclic ring. |

| ~145 - 155 | C-6 | This carbon is adjacent to a ring nitrogen and is expected to be significantly deshielded. |

| ~130 - 140 | C-3 (C-COOH) | The carbon bearing the carboxylic acid group. Its chemical shift is influenced by both the ring nitrogens and the carboxyl substituent. |

| ~120 - 130 | C-5 | This carbon is expected to be the most shielded of the ring carbons due to its position relative to the heteroatoms and substituents. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a ¹³C probe on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

-

Validation: The observation of five distinct carbon signals, with one in the characteristic carbonyl region (~165 ppm), provides definitive confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for the rapid identification of functional groups, as different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation.[1]

Caption: Correlation of functional groups to IR absorption regions.

Predicted IR Absorption Bands: | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | | :--- | :--- | :--- | :--- | | 2500 - 3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid | The extreme broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[1][2][3] | | 3100 - 3500 | Medium-Strong | N-H Symmetric & Asymmetric Stretch | Primary Amine | Often appears as two distinct sharp peaks superimposed on the broad O-H band. | | >3000 | Medium-Weak | C-H Stretch | Aromatic Ring | Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹.[4] | | ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid | This is one of the most intense and easily recognizable bands in the spectrum.[1][5] Conjugation with the pyridazine ring may shift this to a slightly lower wavenumber. | | ~1600 - 1650 | Medium | N-H Bend | Primary Amine | The scissoring vibration of the amino group often appears in this region.[5] | | ~1400 - 1600 | Medium-Strong | C=N and C=C Stretch | Pyridazine Ring | A series of absorptions corresponding to the skeletal vibrations of the aromatic ring.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Validation: The simultaneous presence of the very broad O-H stretch, the sharp N-H stretches, and the intense C=O stretch provides a rapid and highly reliable confirmation of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues about the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₅H₅N₃O₂

-

Molecular Weight: 139.04 g/mol

-

High-Resolution MS (HRMS): Expected [M+H]⁺ = 140.0458. Observing this ion with high mass accuracy (e.g., within 5 ppm) confirms the elemental composition.

-

Key Fragmentation Pathways:

-

Loss of H₂O (M-18): A common fragmentation for molecules with adjacent amino and carboxylic acid groups.

-

Loss of -COOH radical (M-45): Alpha-cleavage of the carboxylic acid group is a characteristic fragmentation pathway.[5]

-

Decarboxylation (Loss of CO₂): Loss of carbon dioxide to give an M-44 fragment ion.

-

Experimental Protocol: ESI-Q-TOF Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source.

-

Data Acquisition: Acquire data in positive ion mode. The Time-of-Flight (TOF) analyzer will provide high-resolution mass measurements.

-

Tandem MS (MS/MS): Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

-

Validation: The observation of the correct molecular ion in HRMS validates the molecular formula. The fragmentation pattern observed in MS/MS must be consistent with the known structure, confirming the connectivity of the functional groups identified by IR and NMR.

Summary and Conclusion

The spectroscopic characterization of this compound is a clear example of a self-validating analytical process. Each technique provides a unique and essential piece of the structural puzzle.

| Technique | Key Information Provided |

| ¹H NMR | Confirms the number and connectivity of protons, including the three distinct types on the pyridazine ring and the exchangeable NH₂ and COOH protons. |

| ¹³C NMR | Validates the carbon skeleton with five unique carbons, including the diagnostic downfield carbonyl signal. |

| IR | Unambiguously identifies the core functional groups: the broad O-H stretch of the acid, the sharp N-H stretches of the amine, and the intense C=O stretch of the carbonyl. |

| MS | Provides the exact molecular weight and elemental formula via HRMS and confirms structural motifs through predictable fragmentation patterns. |

By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and definitive structural confirmation of this compound, a critical step in its application for research and development.

References

- BLD Pharm. This compound.

- LibreTexts. Infrared (IR) Spectroscopy.

- Chemistry LibreTexts.

- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. (2024-10-11).

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2023-08-09).

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19).

- RSC Publishing.

- PubMed Central (PMC). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024-12-02).

- ResearchGate. The UV-Vis absorption spectra of III in different solvents.

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Aminopyridazine-3-carboxylic Acid

Introduction: The Significance of this compound and NMR Analysis

This compound is a heterocyclic compound featuring a pyridazine ring substituted with an amino and a carboxylic acid group. Pyridazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The precise arrangement of substituents on the pyridazine core is crucial for its function, making unambiguous structural confirmation essential.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a robust framework for its characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals for the two aromatic protons on the pyridazine ring, as well as the protons of the amino and carboxylic acid groups. The predicted chemical shifts are influenced by the electronic effects of the substituents. The amino group is an electron-donating group, which tends to shield adjacent protons, while the carboxylic acid and the pyridazine nitrogens are electron-withdrawing, leading to deshielding.

Key Predicted ¹H NMR Signals:

-

Pyridazine Ring Protons: The two protons on the pyridazine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other. Their predicted chemical shifts are in the aromatic region, likely between 7.0 and 9.0 ppm.

-

Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature, but a region of 5.0 - 7.0 ppm is a reasonable estimate in a polar aprotic solvent like DMSO-d₆. This signal will disappear upon the addition of D₂O due to proton exchange.

-